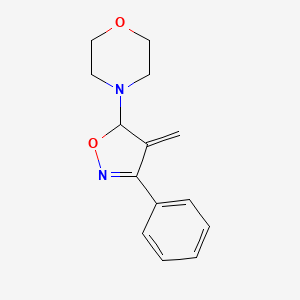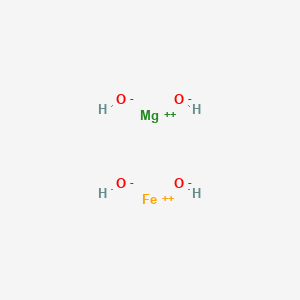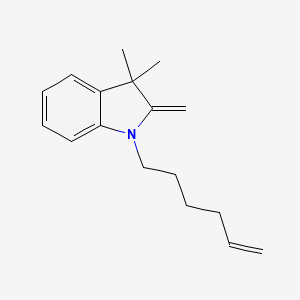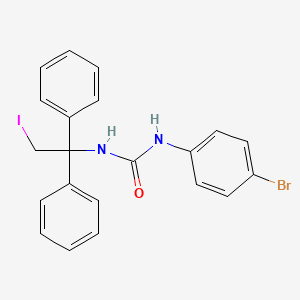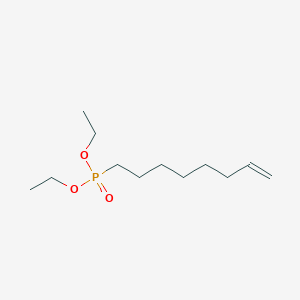
Phosphonic acid, 7-octenyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, 7-octenyl-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a 7-octenyl chain and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, 7-octenyl-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For this specific compound, the reaction would involve the use of diethyl phosphite and 7-octenyl bromide under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
化学反応の分析
Types of Reactions
Phosphonic acid, 7-octenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, 7-octenyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
作用機序
The mechanism of action of phosphonic acid, 7-octenyl-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to mimic phosphate groups allows it to interfere with phosphate-dependent processes, making it useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of a 7-octenyl chain.
Phosphonic acid, ethyl-, diethyl ester: Contains an ethyl group instead of a 7-octenyl chain.
Uniqueness
Phosphonic acid, 7-octenyl-, diethyl ester is unique due to its 7-octenyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. This structural feature allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler phosphonic acid esters .
特性
CAS番号 |
129065-10-7 |
|---|---|
分子式 |
C12H25O3P |
分子量 |
248.30 g/mol |
IUPAC名 |
8-diethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4H,1,5-12H2,2-3H3 |
InChIキー |
XAPZLYDPFNLYJQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCCCCC=C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
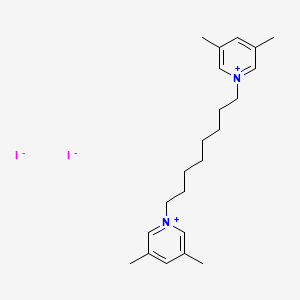

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
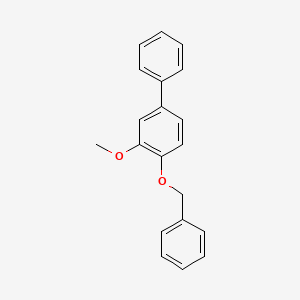
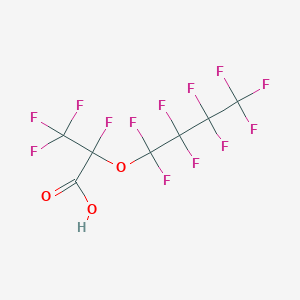
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
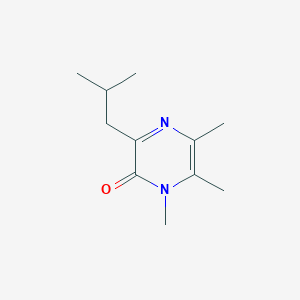
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
